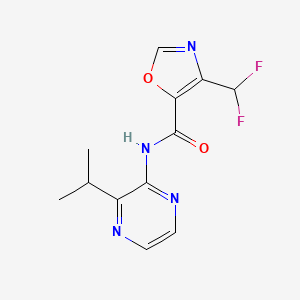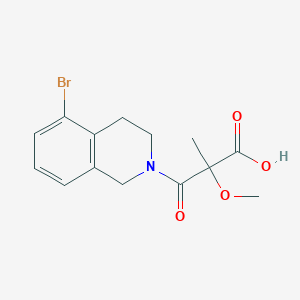![molecular formula C11H12F3N3O2 B7359991 N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7359991.png)
N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mecanismo De Acción
TAK-659 works by binding to and inhibiting the activity of specific kinases that are involved in the growth and survival of cancer cells. By blocking these enzymes, TAK-659 can prevent cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of TAK-659 is its specificity for certain kinases involved in cancer cell growth and survival. This makes it a promising candidate for targeted cancer therapy. However, like all drugs, TAK-659 has limitations, including potential toxicity and the development of drug resistance over time.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 and other kinase inhibitors. One area of focus is the identification of biomarkers that can help predict which patients are most likely to respond to treatment with these drugs. Additionally, researchers are exploring the use of combination therapies that include TAK-659 and other cancer drugs to improve treatment outcomes. Finally, ongoing clinical trials are testing the safety and efficacy of TAK-659 in various types of cancer patients, with the goal of bringing this promising therapy to market in the near future.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the preparation of the starting material, 3-amino-4-hydroxypyrrolidine. This compound is then reacted with 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid to form the desired product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases involved in cancer cell growth and survival, including BTK, AKT, and FLT3.
Propiedades
IUPAC Name |
N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)9-2-1-6(3-16-9)10(19)17-7-4-15-5-8(7)18/h1-3,7-8,15,18H,4-5H2,(H,17,19)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILTYCHIMCSIPR-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)

![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[1-hydroxy-3-(1,3-thiazol-5-yl)propan-2-yl]-2,6-dimethylnaphthalene-1-carboxamide](/img/structure/B7359933.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-3-[5-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7359953.png)
![(2-pyrimidin-2-ylpyrrolidin-1-yl)-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanone](/img/structure/B7359965.png)
![N-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3,3-dimethylpiperazine-1-carboxamide](/img/structure/B7359978.png)

![N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7359983.png)
